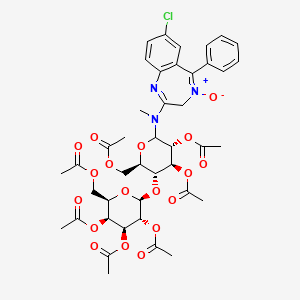

Heptaacetyl-D-lactoside Chlordiazepoxide

描述

属性

分子式 |

C42H48ClN3O18 |

|---|---|

分子量 |

918.3 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R)-4,5-diacetyloxy-6-[(7-chloro-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-yl)-methylamino]-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C42H48ClN3O18/c1-20(47)55-18-31-36(64-42-40(61-26(7)53)38(59-24(5)51)35(57-22(3)49)32(63-42)19-56-21(2)48)37(58-23(4)50)39(60-25(6)52)41(62-31)45(8)33-17-46(54)34(27-12-10-9-11-13-27)29-16-28(43)14-15-30(29)44-33/h9-16,31-32,35-42H,17-19H2,1-8H3/t31-,32-,35+,36-,37+,38+,39-,40-,41?,42+/m1/s1 |

InChI 键 |

HITJZWLJAOSWGY-DVIDAZAASA-N |

手性 SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)N(C)C3=NC4=C(C=C(C=C4)Cl)C(=[N+](C3)[O-])C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC1C(C(C(C(O1)N(C)C2=NC3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation typically involves:

- Stepwise acetylation of D-lactoside to obtain the heptaacetyl derivative.

- Synthesis or procurement of chlordiazepoxide or its reactive precursor (e.g., 3-dihydro-2H-1,4-benzodiazepine-2-ketone-4-oxide).

- Coupling of the chlordiazepoxide moiety to the acetylated lactoside via nucleophilic substitution or amination reactions.

Preparation of Chlordiazepoxide Intermediate

According to patent CN105272927A, chlordiazepoxide can be synthesized by reacting 3-dihydro-2H-1,4-benzodiazepine-2-ketone-4-oxide with monomethylamine in the presence of acetic acid and anhydrous magnesium sulfate in methanol or ethanol solvents at controlled temperatures (10–25°C). The reaction proceeds via a nucleophilic attack of monomethylamine on the ketone-oxide intermediate, followed by crystallization and purification steps involving activated carbon treatment and ethanol recrystallization. Yields range from 82.6% to 85.4% with HPLC purity above 99.4%.

Data Table Summarizing Preparation Parameters of Chlordiazepoxide (Relevant to Compound Synthesis)

Research Findings and Observations

- The use of anhydrous conditions and controlled temperature is critical to avoid side reactions and degradation.

- The acetylation of the sugar improves solubility and reactivity, facilitating coupling.

- The amination step to form chlordiazepoxide is efficient and yields a product of high purity suitable for further conjugation.

- The linkage between the sugar and benzodiazepine moiety is stable under the reaction and purification conditions.

化学反应分析

Types of Reactions: Heptaacetyl-D-lactoside Chlordiazepoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like sodium methoxide or ammonia can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Heptaacetyl-D-lactoside Chlordiazepoxide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research focuses on its role as an impurity in Chlordiazepoxide and its effects on the pharmacokinetics and pharmacodynamics of the drug.

Industry: It is used in the development of new pharmaceuticals and as a building block in chemical synthesis.

作用机制

The mechanism of action of Heptaacetyl-D-lactoside Chlordiazepoxide is related to its role as an intermediate in the synthesis of Chlordiazepoxide. Chlordiazepoxide binds to benzodiazepine binding sites on GABA(A) receptor complexes in the central nervous system. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic, sedative, and anticonvulsant effects .

相似化合物的比较

Structural and Pharmacological Comparisons

Notes:

Drug Interaction Profiles

Chlordiazepoxide is known to interact with antipsychotics such as olanzapine, leading to attenuated sensitization effects when co-administered . In contrast, clonazepam and clobazam exhibit fewer documented interactions with antipsychotics but carry risks of additive sedation with CNS depressants .

Metabolic Pathways

- Chlordiazepoxide : Hepatic metabolism via CYP3A4 to active metabolites (e.g., desmethylchlordiazepoxide) .

- Derivative : Acetylation may divert metabolism away from CYP3A4, possibly reducing drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole).

- Clobazam: Metabolized to active norclobazam via CYP3A4 and CYP2C19, with variability in clearance rates .

Research Findings and Clinical Implications

- Interaction with Antipsychotics: Concurrent use of chlordiazepoxide and olanzapine has been shown to reduce olanzapine sensitization, possibly via GABAergic modulation of dopaminergic pathways .

- Safety Profiles: Classic benzodiazepines like chlordiazepoxide carry risks of dependence and cognitive impairment.

常见问题

Q. What analytical methodologies are recommended for assessing the purity of Heptaacetyl-D-lactoside Chlordiazepoxide, and how can potential impurities be quantified?

To analyze purity and quantify impurities, combine techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . For HPTLC, apply samples as 5 mm bands using a Linomat applicator, with a mobile phase of carbon tetrachloride:acetone:triethylamine (6:3:0.2 v/v/v), and scan at 240 nm using a TLC scanner . For RP-HPLC, use C18 columns and optimize detection wavelengths based on derivative spectroscopy to eliminate spectral interference from co-eluting compounds . Validate linearity via regression equations (e.g., ) and ensure reproducibility through triplicate testing.

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies under controlled temperatures (e.g., 25°C, 40°C) and humidity levels. Use UV-Vis spectroscopy to monitor degradation products and mass spectrometry to identify structural changes. Reference safety data sheets (SDS) for guidance on handling reactive intermediates and avoiding thermal decomposition . Include control samples stored in inert atmospheres to isolate oxidation effects. Report degradation kinetics using Arrhenius plots to predict shelf-life.

Q. What protocols are critical for synthesizing this compound with high enantiomeric purity?

Optimize acetylation reactions using anhydrous conditions and catalysts like pyridine or DMAP. Monitor reaction progress via NMR spectroscopy (e.g., disappearance of hydroxyl proton signals). Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients. Validate enantiomeric excess using chiral HPLC or polarimetry . Document step-by-step procedures to ensure reproducibility, as emphasized in chromatographic journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

Perform pharmacokinetic profiling to assess bioavailability differences, including plasma protein binding and metabolic clearance rates. Use LC-MS/MS to quantify active metabolites in biological matrices. Cross-validate findings with in silico models (e.g., PBPK simulations) to account for species-specific metabolic pathways. Discuss discrepancies in the context of experimental variables (e.g., dosing regimens, animal models) as outlined in academic reporting standards .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in human hepatocyte models?

Incubate the compound with primary hepatocytes or HepG2 cells and extract metabolites at timed intervals. Use high-resolution mass spectrometry (HRMS) coupled with NMR to identify phase I/II metabolites. Compare fragmentation patterns with reference libraries and confirm enzymatic involvement via cytochrome P450 inhibition assays. Reference metabolic engineering studies for analogous compounds to hypothesize hydroxylation or glucuronidation sites .

Q. How should structural modifications of this compound be prioritized to enhance target selectivity while minimizing off-target effects?

Employ structure-activity relationship (SAR) studies focusing on the acetylated lactose moiety and benzodiazepine core. Use X-ray crystallography or cryo-EM to resolve binding poses with GABA receptors. Test analogs in functional assays (e.g., patch-clamp electrophysiology) to quantify efficacy and selectivity. Apply machine learning tools to predict ADMET properties and guide synthetic prioritization .

Q. What statistical approaches are recommended for analyzing dose-response data in studies investigating this compound’s neuropharmacological effects?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For non-normal distributions, use non-parametric tests like Kruskal-Wallis. Ensure transparency by reporting confidence intervals, effect sizes, and power analysis in the "Results and Discussion" section, as mandated by journal guidelines .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., mobile phase ratios, scanner settings) in detail to enable replication .

- Conflict of Interest : Disclose funding sources and author contributions explicitly, following reporting standards for ethical transparency .

- Hazard Mitigation : Adhere to SDS protocols for handling reactive intermediates, including PPE requirements and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。